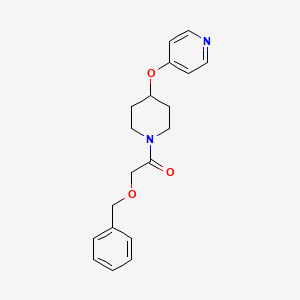
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is an organic compound that features a benzyloxy group, a pyridin-4-yloxy group, and a piperidin-1-yl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Pyridin-4-yloxy Group Introduction: The pyridin-4-yloxy group can be introduced via a nucleophilic substitution reaction involving pyridine-4-ol and an appropriate leaving group.
Piperidin-1-yl Group Addition: The piperidin-1-yl group can be introduced through the reaction of piperidine with an appropriate electrophile.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyridin-4-yloxy groups can interact with various enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.
2-(Benzyloxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.
Uniqueness
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding interactions and overall chemical reactivity. This positioning can result in distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
2-phenylmethoxy-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(15-23-14-16-4-2-1-3-5-16)21-12-8-18(9-13-21)24-17-6-10-20-11-7-17/h1-7,10-11,18H,8-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDADQJAFUJWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2834431.png)
![1-(3-methylphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2834433.png)
![4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2834434.png)
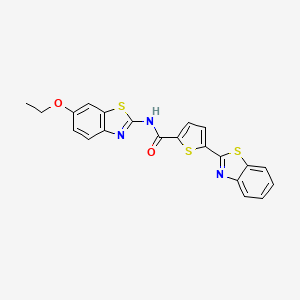
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2834437.png)
![8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2834438.png)
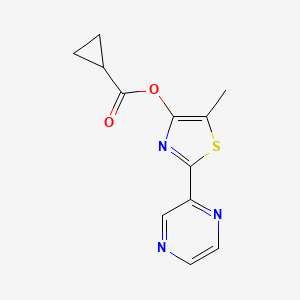
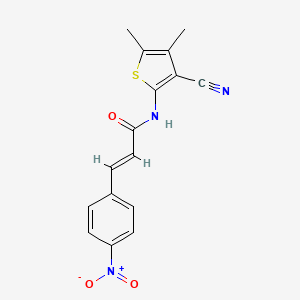
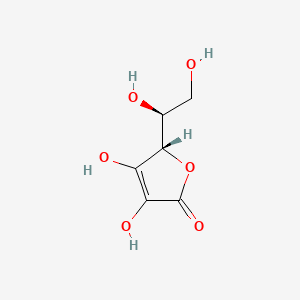
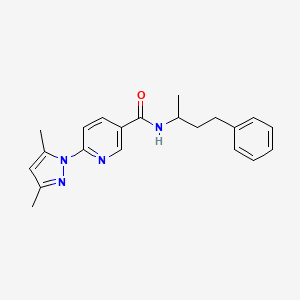
![(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2834448.png)
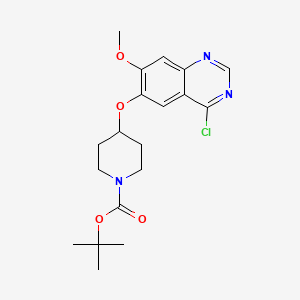
![7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2834452.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)
